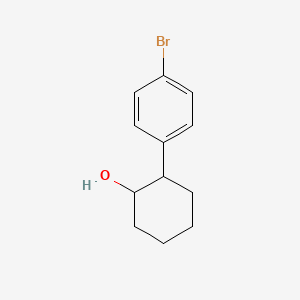

2-(4-Bromophenyl)cyclohexanol

説明

Contextualizing Substituted Cyclohexanols in Advanced Organic Synthesis

Substituted cyclohexanols are a cornerstone in modern organic synthesis due to the prevalence of the cyclohexane (B81311) ring in a vast array of important molecules, including natural products and pharmaceuticals. researchgate.net The cyclohexanol (B46403) framework provides a versatile three-dimensional scaffold that can be functionalized to create complex molecular architectures.

The synthesis of these compounds is a significant focus of chemical research. Methodologies for their preparation are diverse and continually evolving. Key strategies include:

Hydrogenation of Substituted Phenols: A common industrial and laboratory method involves the catalytic hydrogenation of corresponding substituted phenols. google.com This approach can yield both substituted cyclohexanones and cyclohexanols, with selectivity often controlled by the choice of catalyst and reaction conditions. researchgate.net

Cascade and Tandem Reactions: Advanced synthetic strategies often employ cascade or tandem reactions to build the substituted cyclohexane ring efficiently. These methods, such as tandem carbene and photoredox-catalyzed processes, allow for the construction of multiple carbon-carbon bonds in a single operation, offering a mild and effective route to highly functionalized cyclohexanones which are direct precursors to cyclohexanols. nih.gov

Michael Addition Reactions: Cascade Michael-aldol reactions and double Michael additions are powerful tools for the diastereoselective synthesis of highly substituted cyclohexanone (B45756) skeletons from acyclic precursors. beilstein-journals.org These precursors can then be reduced to the corresponding cyclohexanols.

The utility of substituted cyclohexanols lies in their role as pivotal intermediates. The hydroxyl group can be easily converted into other functional groups or used to direct subsequent reactions, making them valuable building blocks for more complex target molecules.

Research Significance of Aryl-Substituted Cyclohexanols

Aryl-substituted cyclohexanols represent a particularly important subclass of substituted cyclohexanols. The incorporation of an aryl (aromatic) group onto the cyclohexanol scaffold imparts unique properties and opens up new avenues for synthetic diversification. These compounds are significant as intermediates in the synthesis of pharmaceuticals and liquid-crystal materials. researchgate.netlookchem.com

The research significance of this structural motif is multifaceted:

Pharmaceutical Scaffolds: The aryl-cyclohexanol core is present in various biologically active molecules. The rigid cyclohexane ring helps to orient the aryl substituent in a specific spatial arrangement, which can be crucial for binding to biological targets like enzymes and receptors.

Materials Science: 4-position substituted cyclohexanones, which are closely related to and can be derived from aryl-substituted cyclohexanols, are critical intermediates in the production of liquid-crystal materials. researchgate.net

Synthetic Versatility: The aryl group itself can be further functionalized. When the aryl group contains a halogen, such as in 2-(4-Bromophenyl)cyclohexanol, it becomes a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the straightforward formation of carbon-carbon or carbon-heteroatom bonds, dramatically increasing the molecular complexity and enabling the synthesis of diverse compound libraries for screening purposes.

Density functional theory (DFT) studies have been employed to investigate the mechanisms of reactions involving aryl-substituted alcohols, highlighting the academic interest in understanding their reactivity for creating novel N-heterocycles and other complex structures. rsc.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound focuses primarily on its role as a versatile synthetic intermediate. evitachem.com The compound itself is not typically the final target but rather a key building block for constructing more elaborate molecules. The objectives of its use in research are centered on the strategic exploitation of its distinct functional groups.

Key Research Objectives:

Utilization in Cross-Coupling Chemistry: A primary objective is to use the bromine atom on the phenyl ring as a reactive site for metal-catalyzed cross-coupling reactions. This allows researchers to attach a wide variety of other molecular fragments to the aromatic ring. The 4-bromophenyl group serves as a stable and reliable precursor for generating biaryl structures or introducing complex side chains, which are common motifs in medicinal chemistry. lookchem.com

Synthesis of Novel Pharmaceutical Analogues: The compound is a valuable starting material for synthesizing potential drug candidates. lookchem.comevitachem.com Research in this area aims to incorporate the 2-phenylcyclohexanol (B1664101) scaffold into larger molecules to explore their structure-activity relationships. For instance, related structures have been investigated for their potential as endothelin receptor antagonists. acs.org

Stereoselective Synthesis: The interface between the cyclohexane ring and the phenyl group creates stereocenters. Research often targets the synthesis of specific stereoisomers (diastereomers and enantiomers) of this compound and its derivatives. Controlling the stereochemistry is critical in pharmaceutical development, as different isomers can have vastly different biological activities. The synthesis of related compounds like trans-2-phenylcyclohexanol has been explored using stereoselective methods. orgsyn.org

The overarching scope is to leverage this compound as a readily available and highly functionalized building block to enable the efficient and modular synthesis of complex organic molecules for applications in medicinal chemistry and materials science. evitachem.com

特性

IUPAC Name |

2-(4-bromophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIYGHQSJSVSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl Cyclohexanol and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis of 2-(4-Bromophenyl)cyclohexanol hinges on the formation of the bond between the phenyl and cyclohexyl rings. This is most commonly achieved through the nucleophilic addition of organometallic reagents to cyclohexanone (B45756).

Nucleophilic Addition of Organometallic Reagents to Cyclohexanone Derivatives

The reaction of organometallic compounds with cyclohexanone provides a straightforward route to this compound. The choice between different organometallic reagents can influence reaction conditions and outcomes.

The Grignard reaction is a foundational method for carbon-carbon bond formation. organic-chemistry.orgmnstate.edu In this synthesis, 4-bromophenylmagnesium bromide, a Grignard reagent, is reacted with cyclohexanone. libretexts.org The nucleophilic 4-bromophenyl group attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding this compound. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the highly reactive Grignard reagent from being quenched by water. mnstate.edu

| Reagent | Substrate | Solvent | Product |

| 4-Bromophenylmagnesium bromide | Cyclohexanone | Diethyl ether or THF | This compound |

Organolithium reagents, such as 4-bromophenyllithium, serve as a more reactive alternative to Grignard reagents. researchgate.netmasterorganicchemistry.comlibretexts.org Their increased reactivity can lead to faster reaction times but often necessitates lower temperatures to maintain control over the reaction. The synthesis involves the nucleophilic addition of 4-bromophenyllithium to cyclohexanone, followed by an acidic workup to produce the final alcohol. researchgate.net The use of ethereal solvents is also common for this class of reagents. uniurb.it

| Reagent | Substrate | Solvent | Product |

| 4-Bromophenyllithium | Cyclohexanone | Ethereal solvents | This compound |

Reduction of 2-(4-Bromophenyl)cyclohexanone

An alternative and often more stereocontrolled pathway to this compound involves the reduction of the corresponding ketone, 2-(4-Bromophenyl)cyclohexanone. nih.gov This two-step approach allows for the use of various reduction techniques to influence the stereochemistry of the resulting alcohol.

Catalytic hydrogenation is a widely used method for the reduction of ketones. researchgate.net In the case of 2-(4-Bromophenyl)cyclohexanone, this process typically employs a heterogeneous catalyst and hydrogen gas to yield this compound. The stereoselectivity of the reduction is influenced by the catalyst, with the substrate adsorbing to the catalyst surface and hydrogen being delivered from the less sterically hindered face. This often results in the formation of the cis-isomer as the major product. The choice of solvent can also impact the selectivity of the hydrogenation reaction. epa.gov

| Substrate | Catalyst | Hydrogen Source | Predominant Isomer |

| 2-(4-Bromophenyl)cyclohexanone | Palladium on Carbon (Pd/C) | H₂ gas | cis-2-(4-Bromophenyl)cyclohexanol |

| 2-(4-Bromophenyl)cyclohexanone | Platinum-based catalysts | H₂ gas | Stereoselectivity can be influenced by catalyst support and reaction conditions. princeton.edusciopen.com |

A variety of chemical reducing agents can be employed for the reduction of 2-(4-Bromophenyl)cyclohexanone, offering different levels of stereoselectivity. vu.nl Hydride reagents are a common choice for this transformation. The steric bulk of the hydride reagent often dictates the stereochemical outcome. For instance, sodium borohydride (B1222165) (NaBH₄), a relatively small reducing agent, typically attacks from the less hindered equatorial face, leading to the trans-isomer as the major product. scribd.com In contrast, bulkier hydride reagents favor attack from the more hindered axial face, yielding the cis-isomer.

| Substrate | Reducing Agent | Solvent | Predominant Isomer |

| 2-(4-Bromophenyl)cyclohexanone | Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol (B129727), ethanol) | trans-2-(4-Bromophenyl)cyclohexanol |

| 2-(4-Bromophenyl)cyclohexanone | Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvents (e.g., diethyl ether, THF) | Can provide different selectivity compared to NaBH₄. |

Multi-Step Synthesis Pathways

Multi-step synthesis provides a foundational approach to constructing this compound, allowing for the systematic assembly of the target molecule from simpler, commercially available starting materials. littleflowercollege.edu.in These pathways often involve the sequential introduction and modification of functional groups on a cyclohexyl scaffold.

Bromination of Cyclohexyl Intermediates and Subsequent Functional Group Transformations

A common strategy in the synthesis of this compound involves the bromination of a cyclohexyl-containing intermediate. This can be achieved through various methods, including the direct bromination of a precursor like cyclohexanol (B46403). For instance, cyclohexanol can be converted to cyclohexyl bromide using agents such as hydrobromic acid or phosphorus tribromide. youtube.com This brominated intermediate can then undergo further reactions to introduce the 4-bromophenyl group.

Alternatively, a precursor already containing the phenylcyclohexane (B48628) core can be subjected to bromination. Electrophilic aromatic substitution on a phenylcyclohexane intermediate would likely place the bromine at the para position due to the directing effects of the cyclohexyl group. Subsequent functionalization of the cyclohexyl ring, such as the introduction of a hydroxyl group, would lead to the final product. Functional group transformations are a key aspect of these multi-step syntheses, allowing for the conversion of one functional group to another to build molecular complexity. youtube.com For example, an alcohol can be converted to a good leaving group, facilitating substitution reactions, or a ketone can be reduced to an alcohol.

A plausible multi-step synthesis could start with the Friedel-Crafts acylation of bromobenzene (B47551) with cyclohexanecarboxylic acid chloride, followed by reduction of the resulting ketone to the desired alcohol. Another route could involve the Grignard reaction of a 4-bromophenylmagnesium bromide with cyclohexanone. This would be followed by dehydration and subsequent hydroboration-oxidation to yield the trans-alcohol.

Precursor Roles of Related Diketones in this compound Synthesis

Diketones can serve as versatile precursors in the synthesis of this compound and its derivatives. One potential pathway involves the use of a 1,2-cyclohexanedione (B122817) derivative. The reaction of such a diketone with a Grignard reagent, for example, 4-bromophenylmagnesium bromide, could lead to a diol intermediate. Selective deoxygenation or further functional group manipulation of this diol could then yield the target compound.

Another approach could utilize a β-diketone (1,3-diketone) as a starting material. These compounds can be readily alkylated or arylated. For instance, a cyclohexan-1,3-dione could potentially be mono-arylated with a 4-bromophenyl source. Subsequent reduction of the remaining ketone functionality would then furnish a hydroxyketone, which could be further reduced to the desired diol, and then selectively deoxygenated to this compound. The use of diketones in synthesis is advantageous as they offer multiple reactive sites for building molecular complexity. encyclopedia.pub

Advanced Stereoselective Synthesis Techniques

Achieving high levels of stereocontrol in the synthesis of this compound is crucial, particularly when specific stereoisomers are desired for applications such as chiral auxiliaries or as intermediates for pharmaceuticals. Advanced techniques, including enzymatic catalysis, asymmetric catalysis, and the use of chiral auxiliaries, are employed to this end.

Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis offers a green and highly selective method for the synthesis of chiral compounds. nih.govmdpi.com Enzymes, such as lipases and alcohol dehydrogenases, can be used for the kinetic resolution of racemic mixtures of this compound. rsc.org In a typical kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated or oxidized by the enzyme, leaving the other enantiomer in high enantiomeric purity. For example, pig liver acetone (B3395972) powder (PLAP), which contains esterases, has been shown to be effective in the resolution of racemic trans-2-phenylcyclohexanol, a closely related analogue. chimia.ch This suggests that a similar enzymatic approach would be successful for the resolution of racemic this compound.

The use of whole-cell biocatalysts is another promising strategy. nih.gov Recombinant microorganisms overexpressing specific enzymes can be used to perform stereoselective reductions of a ketone precursor, such as 4-bromophenyl cyclohexyl ketone, to yield enantiomerically enriched this compound. rsc.org

Asymmetric Catalytic Methods for Enantiomeric Control

Asymmetric catalysis utilizes chiral metal complexes or organocatalysts to stereoselectively create a chiral center. nih.gov For the synthesis of enantiomerically enriched this compound, several asymmetric catalytic approaches can be envisioned. One such method is the asymmetric hydrogenation of a corresponding enone or ketone precursor. Chiral ruthenium or rhodium complexes with ligands like BINAP can effectively catalyze the reduction of a ketone to a chiral alcohol with high enantioselectivity.

Another powerful technique is the asymmetric cross-coupling reaction. nih.gov For instance, a rhodium-catalyzed asymmetric addition of a 4-bromophenylboronic acid to cyclohexene (B86901) oxide could potentially generate the desired product with good stereocontrol. The choice of chiral ligand is critical in these reactions to achieve high levels of enantiomeric excess. nih.gov

| Catalyst Type | Reaction | Potential Precursor |

| Chiral Ru-BINAP | Asymmetric Hydrogenation | 4-Bromophenyl cyclohexyl ketone |

| Chiral Rh-DiPAMP | Asymmetric Hydrogenation | 4-Bromophenyl cyclohexyl ketone |

| Rhodium/Chiral Ligand | Asymmetric Arylation | Cyclohexene oxide |

Application of Chiral Auxiliaries in Cyclohexanol Derivatization

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a cyclohexanone precursor. For example, the formation of a chiral enamine or imine from cyclohexanone and a chiral amine can direct the diastereoselective addition of a 4-bromophenyl nucleophile. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Conversely, enantiomerically pure trans-2-phenylcyclohexanol itself can act as a chiral auxiliary in various asymmetric reactions. sigmaaldrich.com This highlights the importance of developing stereoselective routes to such compounds. The derivatization of the hydroxyl group of this compound with a chiral auxiliary could also be used to separate diastereomers by chromatography or crystallization, followed by removal of the auxiliary to obtain the pure enantiomers.

| Chiral Auxiliary | Application |

| (S)- or (R)-1-Phenylethylamine | Formation of a chiral imine with a cyclohexanone precursor to direct nucleophilic addition. |

| Evans Auxiliaries | Acylation of the hydroxyl group to form diastereomeric esters for separation. |

| (-)-8-Phenylmenthol | Can be used to direct stereoselective additions to carbonyl groups. sigmaaldrich.com |

Stereochemistry and Chiral Resolution of 2 4 Bromophenyl Cyclohexanol

Stereoisomerism and Diastereoselectivity in 2-(4-Bromophenyl)cyclohexanol

The structure of this compound, featuring two chiral centers on the cyclohexanol (B46403) ring, gives rise to the existence of stereoisomers. The relative orientation of the hydroxyl and the 4-bromophenyl groups determines whether the diastereomer is cis or trans.

Investigation of trans-Stereochemistry Preference in Synthesis

In the synthesis of this compound and related 2-arylcyclohexanols, a notable preference for the formation of the trans-stereoisomer is often observed. This preference is largely attributed to the thermodynamic stability of the trans isomer, where the bulky aryl and hydroxyl groups occupy equatorial positions on the cyclohexane (B81311) ring, minimizing steric strain. nih.govorganic-chemistry.org For instance, the reduction of 2-phenylcyclohexanone (B152291) with various reducing agents typically yields the trans-2-phenylcyclohexanol as the major product. This outcome is favored as the approach of the hydride reagent is sterically less hindered from the axial direction, leading to the formation of the equatorial alcohol.

The synthesis of related 2,3-disubstituted tetrahydrofurans via oxonium-Prins cyclizations also shows stereochemical preferences, where the formation of cis or trans products can be influenced by the reaction pathway and the stability of intermediates. imperial.ac.uk

Factors Influencing Stereochemical Outcome

Several factors can influence the stereochemical outcome of the synthesis of this compound and its analogs. These include:

Steric Factors: The steric bulk of the substituents on the cyclohexane ring plays a crucial role. Larger groups prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, thus favoring the trans configuration.

Reaction Conditions: The choice of reagents and reaction conditions, such as temperature and solvent, can significantly impact the diastereomeric ratio. For example, in the reduction of cyclic ketones, the use of bulky reducing agents can lead to a higher proportion of the thermodynamically less stable cis isomer due to preferential axial attack from the less hindered face. organic-chemistry.org Conversely, reductions under thermodynamic control, often involving equilibration, tend to favor the more stable trans isomer.

Enantiomeric Resolution Strategies for Racemic this compound

A racemic mixture of this compound contains equal amounts of its two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities and for applications where a single enantiomer is required. pharmtech.com

Kinetic Resolution of Racemic Cyclohexanol Derivatives

Kinetic resolution is a widely used method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This technique can be applied to racemic alcohols like this compound.

One common approach is enzymatic kinetic resolution. Lipases, for instance, are frequently employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. wikipedia.orgchemrxiv.org For example, the lipase-catalyzed kinetic acetylation of racemic 2-phenylcyclohexanol (B1664101) has been shown to be an effective method for obtaining both enantiomers with high optical purity. orgsyn.org A similar strategy could be applied to this compound. The efficiency of the resolution is often expressed by the enantiomeric excess (ee) of the product and the remaining starting material.

| Resolution Method | Catalyst/Reagent | Substrate | Product (ee) | Recovered Starting Material (ee) |

| Enzymatic Acylation | Lipase | Racemic 2-phenylcyclohexanol | Acylated alcohol | Unreacted alcohol |

| Enzymatic Hydrolysis | Lipase | Racemic 2-phenylcyclohexyl acetate | 2-phenylcyclohexanol | Unreacted acetate |

Chromatographic Resolution Techniques

Enantioselective high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.orgsigmaaldrich.com

For the resolution of this compound, a suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, could be employed. nih.gov The choice of mobile phase is critical for achieving optimal separation. sigmaaldrich.com By monitoring the elution profile, the two enantiomers can be collected as separate fractions. The effectiveness of the separation is determined by the resolution factor (Rs) between the two enantiomeric peaks. nih.gov

| Chromatographic Method | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Analyte | Outcome |

| Enantioselective HPLC | Cellulose-based CSP | Hexane/Isopropanol | Racemic this compound | Separation of (1R,2S) and (1S,2R) enantiomers |

Diastereomeric Salt Formation for Chiral Separation

A classical method for resolving racemic compounds, including alcohols, involves their conversion into a mixture of diastereomers, which possess different physical properties and can be separated by conventional techniques like crystallization. libretexts.orglibretexts.org

For a racemic alcohol like this compound, this can be achieved by reacting it with an enantiomerically pure chiral acid to form diastereomeric esters. libretexts.org These esters can then be separated by fractional crystallization. Subsequently, hydrolysis of the separated diastereomeric esters yields the individual enantiomers of the original alcohol.

Alternatively, the alcohol can be converted into a half-ester of a dicarboxylic acid, which then possesses a free carboxylic acid group. This acidic derivative can then be resolved by forming diastereomeric salts with a chiral base, such as brucine (B1667951) or (R)-1-phenylethylamine. libretexts.orgwikipedia.orgadvanceseng.com The differing solubilities of these diastereomeric salts allow for their separation by crystallization. rsc.orgresearchgate.net After separation, the pure enantiomer of the alcohol can be regenerated by acidification and hydrolysis.

| Chiral Resolving Agent (Example) | Diastereomer Type | Separation Technique | Final Step |

| (+)-Tartaric Acid | Diastereomeric esters | Fractional Crystallization | Hydrolysis of separated esters |

| (R)-1-Phenylethylamine | Diastereomeric salts (of half-ester) | Crystallization | Acidification and hydrolysis |

Absolute Configuration Assignment Methodologies

The unambiguous determination of the three-dimensional arrangement of atoms in a chiral molecule is a cornerstone of stereochemistry. For this compound, which possesses two stereogenic centers (at carbons 1 and 2 of the cyclohexanol ring), leading to the possibility of four stereoisomers (two enantiomeric pairs of diastereomers: cis and trans), establishing the absolute configuration is crucial for understanding its chemical and biological properties. The following sections detail the primary methods utilized for this purpose.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique can directly visualize the three-dimensional structure of a molecule in the crystalline state, providing unequivocal proof of the relative and absolute stereochemistry. nih.gov The presence of the bromine atom in this compound is particularly advantageous for this method.

The determination of absolute configuration via XRD relies on the phenomenon of anomalous dispersion (or resonant scattering). frontiersin.orgnih.gov When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. In non-centrosymmetric crystals, which are formed by single enantiomers of chiral molecules, the differences between I(hkl) and I(-h-k-l), known as Bijvoet differences, can be measured. nih.gov The pattern of these differences is unique to one enantiomer, allowing for the assignment of the correct absolute structure. frontiersin.org

While no direct crystal structure of an enantiomerically pure isomer of this compound is publicly available, the methodology is well-established and has been successfully applied to closely related compounds. For instance, the absolute configuration of the analogous (+)-trans-2-(o-bromophenyl)cyclohexylamine was unequivocally determined by single-crystal X-ray analysis of its menthoxyacetamide derivative. nih.gov This determination, in turn, confirmed the (1R,2S) configuration of (-)-trans-2-(o-bromophenyl)cyclohexanol, which was initially suggested by circular dichroism studies. nih.gov

The process for such a determination would involve the following steps:

Chiral Resolution and Derivatization: The racemic this compound would first be separated into its individual enantiomers. To facilitate crystallization and ensure an unambiguous result, the alcohol is often derivatized with a chiral reagent of known absolute configuration, forming diastereomers that are more easily crystallized.

Crystal Growth: A high-quality single crystal of the derivatized enantiomer is grown. This is often the most challenging step of the process.

Data Collection and Analysis: The crystal is irradiated with X-rays, and the diffraction pattern is collected. The presence of the bromine atom enhances the anomalous scattering effect, making the determination more reliable. frontiersin.org The data is then processed to solve the crystal structure. A critical parameter in modern crystallography is the Flack parameter, which is refined to a value close to 0 for the correct enantiomer and close to 1 for its mirror image, providing a high level of confidence in the assignment. schrodinger.comnih.gov

A hypothetical data table for a successful X-ray crystallographic analysis of a derivative of an enantiomer of this compound is presented below to illustrate the key parameters that would be reported.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₉H₂₃BrO₂ | Example for a chiral ester derivative |

| Crystal System | Orthorhombic | The crystal lattice system |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules |

| a, b, c (Å) | 8.5, 12.3, 15.1 | Unit cell dimensions |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles |

| Flack Parameter | 0.02(3) | Indicates a high confidence in the assigned absolute configuration |

Spectroscopic and Computational Approaches for Configuration Elucidation

When single crystals suitable for X-ray analysis cannot be obtained, a powerful combination of spectroscopic measurements and quantum mechanical calculations is employed. These methods determine the absolute configuration by comparing experimentally measured chiroptical properties with those predicted for the possible stereoisomers. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com ECD spectroscopy examines electronic transitions in the UV-visible range, while VCD spectroscopy probes vibrational transitions in the infrared region. nih.govresearchgate.net For a pair of enantiomers, the CD spectra are perfect mirror images. nih.gov

The modern approach to absolute configuration assignment involves the following workflow: nih.govyoutube.com

Conformational Search: The first step is to perform a thorough computational search for all low-energy conformations of the molecule, as the observed CD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Quantum Mechanical Calculations: For each stable conformer, the CD spectrum (either ECD or VCD) is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT) for VCD and Time-Dependent DFT (TD-DFT) for ECD. nih.govnih.gov

Spectral Comparison: The calculated, Boltzmann-averaged spectrum for a chosen absolute configuration (e.g., 1R,2R) is compared to the experimental spectrum. A good match confirms the absolute configuration of the experimental sample.

VCD is particularly powerful as it is sensitive to the stereochemistry of the entire molecule and is less dependent on the presence of specific chromophores than ECD. researchgate.netschrodinger.com The initial assignment of the related (-)-trans-2-(o-bromophenyl)cyclohexanol was based on the CD spectrum of its ketone precursor, demonstrating the utility of this technique. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). nih.gov A widely used method for secondary alcohols like this compound is the Mosher's method or its modifications, such as using α-methoxyphenylacetic acid (MPA). nih.govmdpi.com

By preparing the (R)-MPA and (S)-MPA esters of the resolved alcohol, the chemical shifts of the protons near the newly formed chiral center will differ in a predictable way. The differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol carbon can be used to deduce the absolute configuration at that carbon.

Computational Prediction of Optical Rotation: While historically challenging, the computational prediction of optical rotation (OR) has become increasingly reliable. nih.govfrontiersin.org Similar to CD calculations, the process involves a conformational search followed by quantum mechanical calculations of the specific rotation for each conformer. The Boltzmann-averaged theoretical OR is then compared to the experimental value. A match in both sign and magnitude provides strong evidence for the assigned absolute configuration. nih.gov

Below is an illustrative data table showing how experimental and computational chiroptical data might be compared to assign the absolute configuration of an isomer of this compound.

| Method | Property | Experimental Value | Calculated for (1R,2S) | Calculated for (1S,2R) | Conclusion |

| Optical Rotation | [α]D (deg) | -45.2 | -42.8 | +43.1 | (1R,2S) |

| ECD | λmax (nm), Δε | 265, -2.1 | 266, -1.9 | 266, +2.0 | (1R,2S) |

| VCD | Wavenumber (cm⁻¹), ΔA | 1080, +5e-5 | 1078, +4.5e-5 | 1078, -4.5e-5 | (1R,2S) |

These spectroscopic and computational tools provide a powerful and versatile alternative to X-ray crystallography, particularly for non-crystalline samples, and are integral to the complete stereochemical elucidation of molecules like this compound. schrodinger.comnih.gov

Conformational Analysis of 2 4 Bromophenyl Cyclohexanol

Cyclohexane (B81311) Ring Conformation

The six-membered cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov This puckered shape is the most stable arrangement for cyclohexane and its derivatives. nih.gov

Chair Conformation Analysis and Deviations

The chair conformation of cyclohexane has all carbon-carbon bond angles at approximately 109.5°, which is the ideal tetrahedral angle, thus eliminating angle strain. nih.govresearchgate.net Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. researchgate.net The cyclohexane ring can undergo a "ring flip" between two equivalent chair conformations, during which axial substituents become equatorial and vice versa. nih.govpearson.com

For substituted cyclohexanes like 2-(4-bromophenyl)cyclohexanol, the two chair conformations are no longer of equal energy. The presence of bulky substituents can cause steric strain, leading to deviations from the perfect chair geometry.

Influence of Substituents on Cyclohexane Ring Conformation

The stability of the two chair conformations of a substituted cyclohexane is significantly influenced by the position of the substituents, either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with other axial groups, known as 1,3-diaxial interactions. ucsb.edu

In the case of this compound, both the hydroxyl (-OH) and the 4-bromophenyl groups are substantial in size. The preferred conformation will seek to place the larger of these two groups, the 4-bromophenyl group, in the more spacious equatorial position.

For the trans isomer, a conformation where both substituents are in equatorial positions is possible and highly favored. In contrast, the cis isomer will have one substituent in an axial position and the other in an equatorial position in either chair conformation. Computational studies on similar molecules like cis-2-methylcyclohexanol (B1584281) show the complexity of determining the most stable conformation, as one must weigh the steric demands of each substituent. ucsb.edu

Interactive Table: Substituent Positional Preferences

| Substituent | Preferred Position | Reason |

| -OH | Equatorial | Avoids 1,3-diaxial interactions. |

| -C₆H₄Br | Equatorial | Avoids significant 1,3-diaxial interactions due to its large size. |

Phenyl Ring Rotational Isomerism

The orientation of the 4-bromophenyl ring relative to the cyclohexane ring is another key conformational feature. Rotation around the C-C single bond connecting the two rings gives rise to different rotational isomers, or rotamers. The stability of these rotamers is influenced by the steric interactions between the ortho-hydrogens of the phenyl ring and the atoms of the cyclohexane ring. The molecule will adopt a conformation that minimizes these steric clashes.

Intramolecular Interactions Governing Conformation

The final, preferred conformation of this compound is a delicate balance of several intramolecular forces.

Hydrogen Bonding in the Conformation of this compound

A significant stabilizing interaction in certain conformations can be an intramolecular hydrogen bond. This can occur between the hydrogen atom of the hydroxyl group and the π-electron cloud of the 4-bromophenyl ring. The formation of such a bond depends on the geometry of the molecule.

In the trans isomer, with both groups equatorial, the geometry is generally not conducive to intramolecular hydrogen bonding. However, in the cis isomer, where one group is axial and the other equatorial, a conformation that brings the hydroxyl and phenyl groups into proximity could be stabilized by this interaction. Theoretical and spectroscopic studies on 2-halophenols suggest that weak intramolecular hydrogen bonds can exist. rsc.org It is plausible that a similar, albeit weak, interaction could influence the conformational equilibrium in cis-2-(4-bromophenyl)cyclohexanol.

Steric Effects on Preferred Conformations

Steric hindrance is a major destabilizing factor that governs the preferred conformation. As previously mentioned, 1,3-diaxial interactions are a primary concern. In the chair conformation, an axial substituent on C1 will experience steric repulsion from the axial hydrogens on C3 and C5.

For this compound, a conformation with the bulky 4-bromophenyl group in an axial position would be highly unfavorable due to severe steric clashes. Therefore, the conformational equilibrium will strongly favor the chair form where the 4-bromophenyl group occupies an equatorial position. In the trans isomer, this leads to a diequatorial conformation, which is likely the most stable. For the cis isomer, the conformation with an equatorial 4-bromophenyl group and an axial hydroxyl group is expected to be more stable than the alternative with an axial 4-bromophenyl group. However, the presence of a possible intramolecular hydrogen bond in the latter could slightly offset its steric disadvantage.

Interactive Table: Summary of Conformational Influences

| Isomer | Most Likely Conformation | Key Stabilizing Factors | Key Destabilizing Factors |

| trans | Diequatorial | Minimization of steric strain for both large groups. | - |

| cis | Equatorial -C₆H₄Br, Axial -OH | Minimization of steric strain from the larger group. | 1,3-diaxial interaction involving the -OH group. |

| cis | Axial -C₆H₄Br, Equatorial -OH | Potential for intramolecular hydrogen bonding. | Severe 1,3-diaxial interactions involving the -C₆H₄Br group. |

Computational Approaches to Conformational Analysis

Modern computational chemistry provides a suite of tools to investigate the conformational intricacies of molecules like this compound. These methods allow for the exploration of the potential energy surface, identification of stable conformers, and quantification of the energy differences between them. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous substituted cyclohexanes and cyclohexanones provide a robust framework for understanding its likely conformational behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for mapping the conformational landscapes of organic molecules. rsc.org DFT methods are used to study the axial-equatorial equilibrium in substituted cyclohexanes, which is governed by a delicate balance between attractive London dispersion forces and repulsive steric interactions. libretexts.org

For a molecule like this compound, the primary conformational question revolves around the axial versus equatorial positions of the hydroxyl and the 4-bromophenyl groups. In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org For disubstituted cyclohexanes, the situation is more complex, and the preferred conformation depends on the relative steric demands and potential intramolecular interactions of both substituents. nih.gov

DFT studies on various monosubstituted cyclohexanes have been performed to calculate the energy difference between the axial and equatorial conformers, often referred to as the A-value. A systematic study of 20 mono-substituted cyclohexanes using a large set of DFT functionals has highlighted the challenges in accurately modeling these systems. libretexts.org The performance of different functionals can vary, emphasizing the importance of method selection.

A hypothetical DFT calculation on trans-2-(4-Bromophenyl)cyclohexanol would likely yield results similar to those presented in the table below, which is based on data for analogous compounds.

Table 1: Hypothetical Relative Energies of trans-2-(4-Bromophenyl)cyclohexanol Conformers Calculated by DFT

| Conformer | 4-Bromophenyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | > 5.00 |

This table is illustrative and based on the known energetic penalties for axial substituents. The diequatorial conformer is set as the reference energy.

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and the transitions between different energy minima. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space and determine the relative populations of different conformers at a given temperature.

For this compound, an MD simulation would typically start with an optimized geometry, obtained from a method like DFT. The molecule would then be placed in a simulated environment, such as a solvent box of water or a non-polar solvent like cyclohexane, to mimic experimental conditions. nih.gov The simulation would then track the atomic trajectories over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal the dihedral angle distributions for the key torsions in the molecule, such as those defining the chair-boat-twist interconversions of the cyclohexane ring and the rotation of the 4-bromophenyl and hydroxyl groups. The simulation can also be used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the ring-flipping pathway, to determine the free energy barriers between conformers.

While specific MD simulation data for this compound is not available, studies on similar systems, such as chalcone-thiazole hybrids, have utilized MD simulations to understand ligand-protein interactions and conformational stability. researchgate.net These studies often employ force fields like MMFF94 for initial geometry optimization. researchgate.net

Table 2: Illustrative Data from a Hypothetical MD Simulation of cis-2-(4-Bromophenyl)cyclohexanol

| Conformation | 4-Bromophenyl Position | Hydroxyl Position | Population (%) at 298 K |

| 1 | Equatorial | Axial | ~95% |

| 2 | Axial | Equatorial | ~5% |

This table represents a hypothetical outcome, illustrating the expected predominant conformation based on steric considerations.

Quantum Mechanical (QM) calculations, including both ab initio and DFT methods, are essential for constructing accurate conformational energy profiles. These profiles map the energy of the molecule as a function of one or more torsional angles, providing detailed information about the energy minima (stable conformers) and the transition states that connect them.

For this compound, a key conformational feature to explore would be the rotation around the C1-C(aryl) bond and the C1-O bond. By systematically rotating these bonds and calculating the energy at each step, a two-dimensional potential energy surface could be generated. This would reveal the preferred orientations of the 4-bromophenyl and hydroxyl groups relative to the cyclohexane ring.

Studies on 2-substituted cyclohexanones have used high-level computational methods like the complete basis set (CBS) method to investigate conformational preferences. These studies have shown that electronic effects, such as hyperconjugation, can play a significant role in determining the relative stability of conformers, in addition to steric effects. For instance, the analysis of donor-acceptor interactions using Natural Bond Orbital (NBO) analysis can elucidate the stabilizing effects of orbital delocalization.

For this compound, an intramolecular hydrogen bond between the hydroxyl group and the pi-system of the aromatic ring might be possible in certain conformations, which could provide additional stabilization. QM calculations are the ideal tool to investigate such subtle electronic effects.

Table 3: Hypothetical Conformational Energy Data for Key Rotamers of Equatorial trans-2-(4-Bromophenyl)cyclohexanol

| Rotamer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C2-C1-C(aryl)-C(ipso)) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 90° (perpendicular) | 0.0 |

| B | 180° (anti) | 90° (perpendicular) | 0.5 |

| C | 60° (gauche) | 0° (coplanar) | 2.0 |

Reaction Mechanisms and Functional Group Transformations of 2 4 Bromophenyl Cyclohexanol

Mechanistic Investigations of Synthesis Pathways

The formation of 2-(4-Bromophenyl)cyclohexanol can be achieved through several synthetic routes, each with a distinct reaction mechanism. Common methods include the reduction of a corresponding ketone and Grignard reactions. evitachem.com

Understanding the movement of electrons is fundamental to describing reaction mechanisms. The curly arrow formalism is used to depict the flow of electron pairs during bond formation and cleavage.

Grignard Reaction: A primary route to synthesize this alcohol involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with cyclohexanone (B45756). evitachem.com The mechanism proceeds as follows:

Nucleophilic Attack: The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This carbon atom attacks the electrophilic carbonyl carbon of cyclohexanone. A curly arrow originates from the C-Mg bond and points to the carbonyl carbon. Simultaneously, the pi (π) bond of the carbonyl group breaks, and the electron pair moves onto the oxygen atom, depicted by a curly arrow from the C=O double bond to the oxygen.

Formation of Alkoxide: This step results in the formation of a magnesium alkoxide intermediate.

Protonation: A subsequent acidic workup protonates the alkoxide to yield the final product, this compound. A curly arrow shows the lone pair on the oxygen atom abstracting a proton from a hydronium ion.

Reduction of 2-(4-Bromophenyl)cyclohexanone: Another common synthesis involves the reduction of the corresponding ketone, 2-(4-Bromophenyl)cyclohexanone. evitachem.com Using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄):

Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of nucleophilic hydride (H⁻). A curly arrow is drawn from the B-H bond to the electrophilic carbonyl carbon of the ketone.

Alkoxide Formation: As the new C-H bond forms, the carbonyl π bond breaks, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.

Protonation: A solvent, typically an alcohol like methanol (B129727) or ethanol, provides a proton to the alkoxide in the final step, yielding the secondary alcohol product.

Chemical bond cleavage can occur in two ways: homolytically or heterolytically.

Heterolytic Fission: In the synthesis and subsequent reactions of this compound, bond cleavage is predominantly heterolytic. This means that when a covalent bond breaks, one atom retains both electrons from the bond, resulting in the formation of ions (a cation and an anion). The Grignard and hydride reduction synthesis pathways described above are classic examples of reactions proceeding through heterolytic fission. The nucleophilic attack involves the movement of an electron pair, leading to charged intermediates.

Homolytic Fission: This type of cleavage involves the symmetrical breaking of a covalent bond, where each atom retains one of the bonding electrons, leading to the formation of two radicals. While not the primary mechanism in the synthesis or the common transformations of the hydroxyl group, radical mechanisms could be involved in certain side reactions or alternative synthetic pathways, such as the initial formation of a Grignard reagent from bromobenzene (B47551) and magnesium metal. Free radical reactions are also relevant in some transformations of the bromophenyl moiety under specific conditions (e.g., certain coupling reactions or photochemical processes).

Reactivity of the Hydroxyl Group

The hydroxyl group is a highly reactive site, capable of undergoing oxidation, esterification, and etherification, thereby providing pathways to a diverse range of derivatives.

The secondary alcohol group in this compound can be oxidized to form the corresponding ketone, 2-(4-Bromophenyl)cyclohexanone. The choice of oxidizing agent determines the reaction conditions and efficiency. The oxidation of cyclohexanol (B46403) to cyclohexanone is a well-established industrial process. nih.govugm.ac.id This transformation is a key step in the synthesis of industrially important compounds like adipic acid. researchgate.netnih.gov

| Oxidizing Agent | Typical Conditions | Product |

| Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃ in acetone (B3395972)/H₂SO₄) | 2-(4-Bromophenyl)cyclohexanone |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | 2-(4-Bromophenyl)cyclohexanone |

| Sodium hypochlorite (B82951) (NaOCl) | Acetic acid catalyst | 2-(4-Bromophenyl)cyclohexanone |

| Biocatalysts (e.g., Peroxygenase) | Mild, aqueous conditions | 2-(4-Bromophenyl)cyclohexanone nih.gov |

The hydroxyl group can be converted into esters and ethers, which are important functional groups in organic chemistry.

Esterification: This compound readily undergoes esterification when reacted with a carboxylic acid or its derivative (like an acyl chloride or anhydride). evitachem.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol's oxygen atom. organic-chemistry.org Subsequent loss of a water molecule yields the ester. masterorganicchemistry.commasterorganicchemistry.com

Etherification: Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org This two-step process involves:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether.

| Reaction Type | Reagents | General Product |

| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | 2-(4-Bromophenyl)cyclohexyl ester |

| Acylation | Acyl Chloride (R-COCl), Pyridine | 2-(4-Bromophenyl)cyclohexyl ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 2-(4-Bromophenyl)cyclohexyl ether |

Reactivity of the Bromophenyl Moiety

The carbon-bromine (C-Br) bond on the phenyl ring is a key site for functionalization, particularly through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used reaction for forming C-C bonds. The aryl bromide can be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. This reaction allows for the attachment of a wide variety of alkyl, alkenyl, or aryl groups in place of the bromine atom.

Other Cross-Coupling Reactions: Besides the Suzuki reaction, the bromophenyl group can participate in other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (forming a C-N bond).

The electron-withdrawing nature of the bromine atom also influences the reactivity of the aromatic ring itself, deactivating it towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions relative to the bromine. evitachem.com However, cross-coupling reactions at the C-Br bond are generally more synthetically useful.

Nucleophilic Aromatic Substitution Reactions of the Aryl Bromide

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions with aryl halides like this compound proceed through different mechanisms, primarily the addition-elimination pathway. chemistrysteps.compressbooks.pub

The viability of the addition-elimination mechanism is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.publumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group. pressbooks.publumenlearning.com

In the case of this compound, the cyclohexanol substituent is not a strong electron-withdrawing group. Consequently, the phenyl ring is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions. evitachem.com For a reaction to occur, harsh conditions such as high temperatures and pressures, along with a very strong nucleophile, would likely be required.

The general mechanism proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). chemistrysteps.compressbooks.pub

Elimination of the Leaving Group: The aromaticity is restored as the leaving group (bromide ion) is expelled. chemistrysteps.com

Due to the lack of significant activation, SNAr reactions are not a common synthetic route for the derivatization of this compound. Alternative pathways, such as cross-coupling reactions, are far more efficient for modifying the aryl bromide moiety.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Derivatization

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnumberanalytics.com The aryl bromide in this compound serves as an excellent electrophilic partner in many palladium-catalyzed cross-coupling reactions. taylorandfrancis.com

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.org For this compound, a Suzuki reaction would involve its coupling with a suitable boronic acid in the presence of a palladium catalyst and a base. jk-sci.com

The catalytic cycle generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene/Water | High |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/Water | Good |

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the phenyl ring. organic-chemistry.org

The mechanism of the Heck reaction is similar in some respects to the Suzuki coupling and includes the following steps: numberanalytics.comnih.gov

Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The base assists in the reductive elimination of H-Br, regenerating the Pd(0) catalyst. nih.gov

| Alkene Partner | Palladium Catalyst | Base | Solvent | Expected Product Type |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | Stilbene derivative |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA or NMP | Cinnamate derivative organic-chemistry.org |

| Cyclohexene (B86901) | PdCl₂ | K₂CO₃ | DMF | Aryl-substituted cyclohexene |

Cyclohexyl Ring Transformations

The cyclohexanol portion of the molecule offers reaction sites for modifying the saturated ring structure, primarily through reactions involving the hydroxyl group.

Dehydration Reactions

The secondary alcohol of this compound can undergo acid-catalyzed dehydration to form an alkene. pitt.edu This elimination reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions. pitt.edu Heating the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), leads to the formation of a carbon-carbon double bond within the cyclohexyl ring. umass.edubeyondbenign.org

The mechanism involves: umass.edu

Protonation of the Hydroxyl Group: The acid protonates the alcohol's oxygen atom, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The water molecule departs, leaving a secondary carbocation on the cyclohexyl ring.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, forming the alkene and regenerating the acid catalyst.

This reaction can lead to a mixture of alkene isomers, primarily 1-(4-Bromophenyl)cyclohexene and 3-(4-Bromophenyl)cyclohexene, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Ring-Opening and Ring-Contraction/Expansion Strategies

While direct ring-opening of the stable cyclohexyl ring is challenging, transformations initiated at the alcohol functionality can lead to ring rearrangements.

Ring Contraction

Ring contractions can occur via carbocation intermediates, similar to those formed during dehydration. chemistrysteps.com If a carbocation is generated adjacent to the ring, a 1,2-alkyl shift can occur where a bond within the ring migrates, resulting in a smaller ring with a more stable carbocation. chemistrysteps.cometsu.edu For example, under specific acid-catalyzed conditions that promote rearrangement, the six-membered cyclohexyl ring could potentially contract to a five-membered cyclopentyl ring. This process, known as a Wagner-Meerwein rearrangement, is driven by the formation of a more stable carbocation (e.g., a tertiary carbocation). etsu.edu

Ring Expansion

Conversely, ring expansion strategies, such as the Tiffeneau-Demjanov rearrangement, can enlarge a ring by one carbon. wikipedia.org This typically involves the conversion of the alcohol to a different functional group. For instance, the corresponding aminocyclohexane derivative could be treated with nitrous acid to form a diazonium salt. The loss of nitrogen gas (N₂) generates a carbocation, which can then undergo a rearrangement where a carbon from the ring migrates, leading to an expanded seven-membered ring (cycloheptane). wikipedia.org

These ring rearrangement strategies are powerful methods for accessing different carbocyclic scaffolds from this compound, although they often require multi-step synthetic sequences to install the necessary functional groups to initiate the rearrangement. rsc.org

Advanced Spectroscopic Analysis for Structural Elucidation of 2 4 Bromophenyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for probing the atomic framework of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR for Stereochemical and Conformational Analysis

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The spectrum of 2-(4-Bromophenyl)cyclohexanol is expected to be complex due to the presence of multiple stereoisomers (cis and trans) and the conformational flexibility of the cyclohexane (B81311) ring.

The chemical shifts (δ) of the protons are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield of the cyclohexyl protons, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the oxygen atom. libretexts.org The exact chemical shift and its coupling constant can help in determining the relative stereochemistry (cis/trans). For instance, in cyclohexanol (B46403) derivatives, the chemical shift of the proton at C-1 differs for axial and equatorial hydroxyl groups. stackexchange.com

The protons on the 4-bromophenyl group will appear in the aromatic region of the spectrum (typically 7.0-7.6 ppm). Due to the para-substitution pattern, they are expected to appear as two distinct doublets, representing an AA'BB' spin system.

The remaining cyclohexyl protons will resonate in the upfield region, generally between 1.0 and 2.5 ppm. Their signals will likely be complex and overlapping multiplets due to spin-spin coupling with neighboring protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| OH | 1.5-3.0 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| H-1 (CH-OH) | 3.5-4.5 | Multiplet | Position depends on stereochemistry (axial/equatorial OH). | |

| H-2 (CH-Ar) | 2.5-3.5 | Multiplet | Deshielded by the adjacent aromatic ring. | |

| Aromatic H (ortho to Br) | ~7.5 | Doublet | ~8.5 | AA'BB' system. |

| Aromatic H (meta to Br) | ~7.2 | Doublet | ~8.5 | AA'BB' system. |

| Cyclohexyl H's | 1.0-2.5 | Overlapping Multiplets | Complex splitting patterns due to multiple couplings. |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the range of 65-80 ppm. libretexts.org The carbon attached to the aromatic ring (C-Ar) will also be downfield, influenced by the phenyl group. The carbons of the 4-bromophenyl ring will appear in the aromatic region (110-150 ppm). The carbon atom bearing the bromine (C-Br) will have a distinct chemical shift, typically around 120 ppm. The quaternary carbon of the aromatic ring attached to the cyclohexane will be weaker in intensity. oregonstate.edu The remaining cyclohexyl carbons will appear in the aliphatic region (20-40 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-OH) | 65-80 | Shift influenced by stereochemistry. |

| C-2 (C-Ar) | 45-55 | |

| Cyclohexyl C's | 20-40 | Four distinct signals expected for the remaining carbons. |

| Aromatic C-H (ortho to Br) | ~128 | |

| Aromatic C-H (meta to Br) | ~131 | |

| Aromatic C-Br | ~121 | |

| Aromatic C (ipso to cyclohexyl) | ~145 | Quaternary carbon, potentially weaker signal. |

2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal the connectivity of the protons within the cyclohexane ring. For example, the H-1 proton would show a cross-peak with the H-2 proton and the protons on the adjacent methylene (B1212753) group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton at ~4.0 ppm (H-1) would show a cross-peak with the carbon at ~70 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connectivity across quaternary carbons. A key correlation would be between the H-2 proton of the cyclohexane ring and the ipso-carbon of the phenyl ring, as well as the ortho-carbons of the phenyl ring, confirming the attachment of the two ring systems.

Interactive Data Table: Expected Key 2D-NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H-1 with H-2; H-2 with H-1 and H-3 protons; Aromatic protons with each other. |

| HMQC/HSQC | ¹H - ¹³C (¹J) | H-1 with C-1; H-2 with C-2; Aromatic H's with their attached carbons. |

| HMBC | ¹H - ¹³C (²J, ³J) | H-2 with ipso-Aromatic C; H-1 with C-2 and C-6; Aromatic H's with adjacent aromatic carbons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding in the sample.

C-H Stretches: Absorptions for the sp³ C-H bonds of the cyclohexane ring will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The sp² C-H stretches of the aromatic ring will be observed just above 3000 cm⁻¹, around 3030-3100 cm⁻¹.

C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected in the range of 1050-1150 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| C-H Stretch | Aromatic (sp²) | 3030-3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850-2960 | Medium to Strong |

| C=C Stretch | Aromatic | 1450-1600 | Medium |

| C-O Stretch | Secondary Alcohol | 1050-1150 | Strong |

| C-Br Stretch | Aryl Halide | 500-600 | Medium to Strong |

Detection of Intramolecular Interactions via IR

In the cis-isomer of this compound, the hydroxyl group and the 4-bromophenyl group are on the same side of the cyclohexane ring. This proximity could potentially allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron system of the aromatic ring.

If such an interaction occurs, it is typically observed as a sharper, less intense O-H stretching band at a slightly lower frequency compared to the intermolecularly hydrogen-bonded O-H stretch. In a dilute solution in a non-polar solvent (like CCl₄), where intermolecular hydrogen bonding is minimized, the presence of a distinct, lower-frequency O-H band could be evidence for this intramolecular interaction. The study of similar systems, like 2-phenylethanol, has shown that such interactions can be detected and characterized using IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₂H₁₅BrO. nih.gov The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

HRMS can distinguish the exact mass of this compound from other compounds with the same nominal mass. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅BrO |

| Theoretical Monoisotopic Mass (using ⁷⁹Br) | 254.03063 Da nih.gov |

| Theoretical Monoisotopic Mass (using ⁸¹Br) | 256.02858 Da |

| Expected Observation | A pair of peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopologues. |

The precise mass measurement from HRMS provides unambiguous confirmation of the elemental composition, a critical step in structural elucidation.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion, being energetically unstable, often breaks apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, key fragmentation pathways are predictable based on the functional groups present (an alcohol, a cyclohexane ring, and a bromophenyl group).

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, which would result in a fragment ion [C₁₂H₁₃Br]⁺•. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.org This can lead to the loss of an alkyl radical or the bromophenyl-bearing radical.

Ring Cleavage: The cyclohexane ring can undergo complex fragmentation, often resulting in a characteristic peak at m/z 57 for a C₄H₉⁺ fragment, though this is more typical for unsubstituted cyclic alcohols. whitman.edu

Aromatic Fragmentation: Cleavage of the bond between the two rings can produce a bromophenyl cation ([C₆H₄Br]⁺) or a cyclohexanol-derived fragment.

A table of predicted major fragments for this compound is presented below.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 254/256 | [C₁₂H₁₅BrO]⁺• | Molecular Ion (M⁺•) |

| 236/238 | [C₁₂H₁₃Br]⁺• | Dehydration (Loss of H₂O) |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the C-C bond between the rings |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the C-C bond between the rings |

| 83 | [C₆H₁₁]⁺ | Loss of water and the bromophenyl group from the molecular ion. revisely.com |

X-ray Diffraction (XRD) Studies

X-ray diffraction analysis of a single crystal provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and its three-dimensional conformation.

Single Crystal X-ray Diffraction for Solid-State Structure

| Crystallographic Parameter | Expected Value/System (based on related structures) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n or similar | researchgate.net |

| Conformation | Cyclohexane ring in chair form | researchgate.netresearchgate.net |

| Intermolecular Interactions | Hydrogen bonding (O-H···O) | researchgate.net |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the crystal structure reveals the precise geometric parameters of the molecule. tsijournals.com These experimental values can be compared with theoretical values and data from similar known structures. researchgate.net

Bond Lengths: The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds (approx. 1.39 Å). The C-Br bond length would be consistent with that of other brominated aromatic compounds. In the cyclohexane ring, the C-C single bonds would average around 1.53-1.54 Å. The C-O bond of the alcohol will also have a characteristic length.

Bond Angles: The internal angles of the benzene (B151609) ring will be close to 120°. The C-C-C angles within the saturated cyclohexane ring will be approximately 109.5°, characteristic of sp³ hybridized carbon, though with some deviation due to the ring structure.

In Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT). nih.gov Methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly useful for tracking the progress of a chemical reaction without the need for sampling and offline analysis. nih.gov

For instance, in a reaction to synthesize this compound via the reduction of 2-(4-Bromophenyl)cyclohexanone, in situ spectroscopy could be employed as follows:

A probe (FTIR or Raman) is inserted directly into the reaction vessel.

Spectra are collected continuously throughout the reaction.

The concentration of the reactant, 2-(4-Bromophenyl)cyclohexanone, can be tracked by monitoring the decrease in the intensity of its characteristic carbonyl (C=O) stretching peak (typically around 1715 cm⁻¹).

Simultaneously, the formation of the product, this compound, can be monitored by the appearance and increase in intensity of the O-H stretching band of the alcohol group (typically a broad peak in the 3200-3600 cm⁻¹ region).